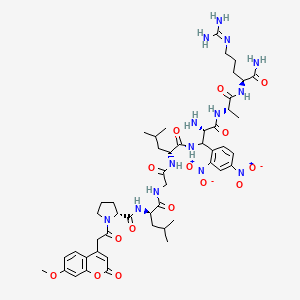

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide substrate used primarily in the study of matrix metalloproteinases (MMPs). This compound is designed for fluorescence resonance energy transfer (FRET) assays, which are used to monitor enzymatic activity. The peptide sequence includes a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are separated by a scissile bond. Upon cleavage by MMPs, the fluorescence intensity increases, allowing for the quantification of enzyme activity .

科学研究应用

Scientific Research Applications

The following sections outline the primary applications of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in scientific research.

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides. It is crucial for developing therapeutic peptides that target specific diseases, enhancing treatment efficacy .

Fluorescent Labeling

The compound's unique structure allows for effective fluorescent labeling in biological assays. This capability enables researchers to track cellular processes and interactions with high precision, making it essential for studies involving live-cell imaging .

Drug Delivery Systems

This compound can be integrated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents. This application is particularly significant in targeted therapies where precise delivery is crucial for efficacy .

Biochemical Assays

It is commonly used in enzyme assays, providing insights into enzyme kinetics and interactions. The compound has been utilized as a substrate for matrix metalloproteinases (MMPs), allowing researchers to study the enzymatic activity associated with various physiological and pathological processes .

Research in Neuroscience

In neuroscience, this compound is explored for its potential role in modulating neuropeptide activity. This research contributes to understanding neurological disorders and developing new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhances treatment efficacy |

| Fluorescent Labeling | Enables tracking of cellular processes | High precision in biological assays |

| Drug Delivery Systems | Improves stability and bioavailability of drugs | Essential for targeted therapies |

| Biochemical Assays | Used as a substrate for enzyme assays | Insights into enzyme kinetics |

| Neuroscience Research | Modulates neuropeptide activity | Advances understanding of neurological disorders |

Case Study 1: Enzyme Activity Assay

In a study examining the inhibition of human recombinant MMP16, this compound was used as a substrate preincubated for four hours. Measurements taken every 15 seconds over a 20-minute period demonstrated its effectiveness in real-time quantification of MMP enzymatic activity, highlighting its utility in drug discovery contexts .

Case Study 2: Targeted Drug Delivery

Research involving matrix metalloproteinase-sensitive nanogels incorporated this compound to enhance drug transport within three-dimensional tumor models. The findings indicated improved interstitial penetration and distribution of therapeutic agents, underscoring the compound's role in advancing cancer treatment strategies .

作用机制

Target of Action

The primary target of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is Matrix Metalloproteinases 12 (MMP12) . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in tissue remodeling, inflammation, and disease progression.

Mode of Action

This compound acts as a highly selective substrate for MMP12 . It interacts with MMP12 and undergoes enzymatic cleavage, which can be monitored due to the release of fluorescence. This compound also shows some activity with MMP13 and MMP9, but to a lesser extent .

生化分析

Biochemical Properties

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly selective substrate for matrix metalloproteases 12 (MMP12) with a kcat/Km value of 1.8510^5 M^-1 s^-1 . It has poor substrate specificity for other MMPs, with the exception of MMP13 (kcat/Km = 0.5310^5 M^-1 s^-1) and MMP9 (0.33*10^5 M^-1 s^-1) .

Cellular Effects

The cellular effects of this compound are primarily associated with its role as a substrate for MMP12 As a substrate, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMP12 . As a substrate, it can bind to the active site of the enzyme, leading to changes in enzyme activity. This interaction can also lead to changes in gene expression and other molecular-level effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, meeting the demands of research and commercial applications .

Types of Reactions:

Cleavage by Matrix Metalloproteinases: The primary reaction of interest is the cleavage of the peptide bond between glycine and leucine by MMPs.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the methionine and cysteine residues if present in similar peptides.

Common Reagents and Conditions:

Cleavage Reactions: Typically performed in buffered solutions at physiological pH (7.4) and temperature (37°C).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.

Major Products:

相似化合物的比较

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Another FRET substrate used for the determination of thimet oligopeptidase activity.

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A similar peptide used for studying different MMPs.

Uniqueness: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its high specificity for certain MMPs, making it a valuable tool for studying these enzymes in various biological and medical contexts. Its design allows for sensitive and accurate measurement of MMP activity, which is crucial for understanding the role of these enzymes in health and disease .

生物活性

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly referred to as a fluorogenic substrate for matrix metalloproteinases (MMPs), has garnered attention due to its significant biological activity in various enzymatic assays. This compound is particularly noted for its role in the study of MMPs, which are critical in tissue remodeling, cell migration, and the processing of signaling molecules. This article delves into the biological activity of this peptide, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a synthetic peptide with the following characteristics:

| Property | Details |

|---|---|

| CAS Number | 140430-53-1 |

| Molecular Weight | 1093.2 g/mol |

| Formula | C49H68N14O15 |

| Sequence | Mca-PLGLX(Dnp)AR-NH2 |

| Solubility | Soluble in DMSO |

| Appearance | Freeze-dried solid |

The compound features a 7-methoxycoumarin (Mca) moiety at the N-terminal and a dinitrophenyl (Dnp) group at the Dap position, which plays a crucial role in its fluorescence properties upon enzymatic cleavage by MMPs .

This compound acts as a substrate for various MMPs, with its cleavage resulting in the release of fluorescence. This property allows for sensitive detection of MMP activity in biological samples. The peptide sequence is specifically designed to be cleaved by MMPs between the Gly-Leu bond, making it an effective tool for measuring enzyme activity .

Enzymatic Assays

Research indicates that this peptide substrate can be effectively used to quantify MMP activity. For instance, studies have shown that it can be utilized in both enzymatic and cell-based assays to evaluate the inhibition of MMP-9 and other related enzymes . The specificity constants for various MMPs have been documented, demonstrating its utility in distinguishing between different metalloproteinases.

Case Studies

- Inhibition of MMP-9 : In a study assessing the inhibition of human MMP-9, this compound was employed as a fluorogenic substrate. The results indicated significant inhibition by several synthesized compounds, highlighting its potential in therapeutic applications against diseases characterized by excessive MMP activity, such as cancer and inflammatory disorders .

- Specificity and Sensitivity : Another study characterized the substrate's specificity for collagenases and tumor necrosis factor converting enzyme (TACE). The findings revealed that modifications to the peptide sequence could enhance its specificity constants significantly, making it a valuable tool for measuring proteolytic activity in various contexts .

Research Findings Summary

The following table summarizes key findings from recent studies involving this compound:

属性

IUPAC Name |

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYDZUSNOGPHT-FSQMBESRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。